Comparative Aqueous Solubility Reduction Relative to Non-Methylated Analog
The addition of a methyl group at the 5-position significantly reduces aqueous solubility compared to the parent, non-methylated compound thiophen-3-ylmethanamine. This is a crucial consideration for formulation, purification, and assay conditions .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Reduced solubility |
| Comparator Or Baseline | Thiophen-3-ylmethanamine (CAS 27757-86-4) solubility |
| Quantified Difference | ~15% lower aqueous solubility |
| Conditions | Comparative assessment based on hydrophobicity enhancement by methyl group addition |
Why This Matters
Lower aqueous solubility impacts formulation strategies and assay compatibility; users must account for this property when designing experiments.
